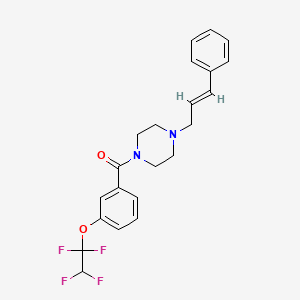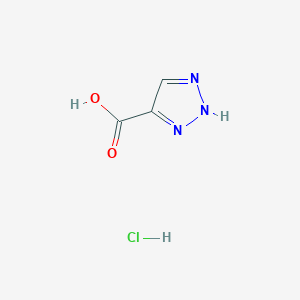![molecular formula C7H10ClN5O B2640762 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone CAS No. 2166871-81-2](/img/structure/B2640762.png)
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as CPT-11, is a potent anticancer drug used in the treatment of colorectal and other types of cancer. It is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. CPT-11 has been extensively researched for its anticancer properties, and its synthesis, mechanism of action, and physiological effects have been well documented.
作用機序
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. Once activated, SN-38 binds to the DNA molecule and inhibits the activity of topoisomerase I. This leads to the formation of DNA breaks and ultimately causes cell death. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a valuable tool in the fight against cancer.
Biochemical and physiological effects:
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness against certain types of cancer.
実験室実験の利点と制限
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a powerful tool for cancer research, but it also has some limitations. One of the main advantages of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is its broad spectrum of activity against different types of cancer. It is also relatively easy to administer and has a well-established safety profile. However, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone can be toxic to normal cells, which can limit its use in certain experimental settings. Additionally, the synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of interest is the development of new analogs of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone that may have improved efficacy or reduced toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone treatment. Additionally, there is ongoing research into the use of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in combination with other anticancer drugs or immunotherapies to improve treatment outcomes. Overall, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a valuable tool in the fight against cancer, and ongoing research is likely to uncover new applications and insights into its mechanism of action.
合成法
The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with 3-(2H-tetrazol-5-yl)pyrrolidine and chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been extensively researched for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, ovarian, and pancreatic cancer. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone causes DNA damage and cell death in cancer cells.
特性
IUPAC Name |
2-chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-3-6(14)13-2-1-5(4-13)7-9-11-12-10-7/h5H,1-4H2,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJHNZZCLRNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NNN=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)

![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B2640690.png)
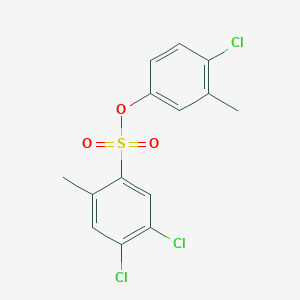
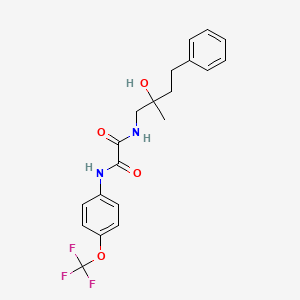
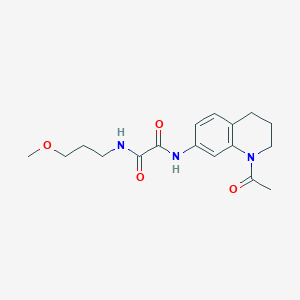
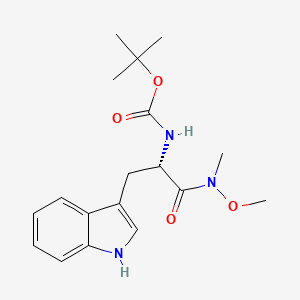
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)
